N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c1-14-25-17(21(22,23)24)13-18(26-14)28-11-7-16(8-12-28)27-19(29)20(9-10-20)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKATUQBCIRXTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 1-phenylcyclopropanecarboxylic acid in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural formula.
Functional and Pharmacological Implications
- Lipophilicity and Bioavailability : The phenylcyclopropane substituent in the target compound likely confers higher lipophilicity compared to the tetrahydrofuran-substituted analogue (logP ~3.5 vs. ~2.1, estimated). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The 4-methylcyclohexyl analogue (Table 1) exhibits steric bulk that could hinder binding to flat enzyme active sites, whereas the cyclopropane ring in the target compound provides rigidity without excessive bulk .
Biologische Aktivität
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a cyclopropane ring, a piperidine moiety, and a pyrimidine ring substituted with a trifluoromethyl group. The structural components contribute to its lipophilicity and metabolic stability, which are critical for drug development.
| Component | Description |
|---|---|
| Molecular Formula | C20H23F3N4O |
| Molecular Weight | 424.49 g/mol |
| Key Functional Groups | Cyclopropane, piperidine, trifluoromethyl pyrimidine |
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide involves interactions with various biological targets, primarily receptors and enzymes involved in signal transduction pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have shown that similar compounds with piperidine and pyrimidine structures possess antidepressant properties by acting on serotonin receptors .
- Anticancer Activity : The compound may inhibit certain kinases involved in cancer progression, making it a candidate for anticancer drug development .
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.
Study 1: Antidepressant Activity
A study published in PubMed explored the synthesis and biological evaluation of derivatives similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide. It was found that these compounds exhibited significant binding affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential as antidepressants .
Study 2: Anticancer Potential
Research conducted on the inhibition of BCR-ABL kinase by related compounds revealed that modifications to the piperidine and pyrimidine rings could enhance anticancer activity. These findings suggest that N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide may share similar properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrimidine and piperidine moieties followed by cyclopropane ring formation. Key steps:
- Pyrimidine-piperidine coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of the trifluoromethylpyrimidine to the piperidine ring .
- Cyclopropane formation : Employ transition metal-catalyzed cyclopropanation (e.g., using Rh or Cu catalysts) under inert atmosphere .
- Optimization : Monitor reactions via HPLC to track intermediates and adjust solvent polarity (e.g., DMF/THF mixtures) to improve yield. Purity ≥95% is achievable with preparative chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl group at pyrimidine C6, cyclopropane ring protons at δ 1.2–1.8 ppm) .
- X-ray crystallography : Resolve crystal structures using programs from the CCP4 suite (e.g., REFMAC5 for refinement) to confirm stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 385.391 for [M+H]) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination using dose-response curves .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency at 1–100 µM concentrations .
- Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability, with P-gp efflux ratio calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Batch analysis : Compare purity profiles (HPLC, LC-MS) to rule out impurities as confounding factors .
- Crystallographic polymorphism : Investigate if different crystal forms (e.g., polymorphs) alter solubility or target binding, as seen in structurally related pyrimidines .
- Assay standardization : Use internal positive controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentrations in kinase assays) .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) to model binding to kinases or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess stability .
- Pharmacophore modeling : Align with known active analogs (e.g., trifluoromethyl-containing inhibitors) to identify critical interaction points (e.g., hydrophobic pockets) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate intrinsic clearance (Cl) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- In vivo PK : Administer IV/PO in rodents and collect plasma samples for AUC and half-life () analysis. Adjust formulations (e.g., PEG-based) to improve oral absorption .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with Cl or CFH) to assess electronic effects .
- Cyclopropane ring substitution : Introduce methyl or aryl groups to the cyclopropane to study steric effects on target binding .
- Piperidine ring flexibility : Compare rigid (e.g., spirocyclic) vs. flexible piperidine derivatives to probe conformational requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
